2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound with a unique structure. Let’s explore its properties and applications.
Synthesis Analysis
The synthesis of this compound involves several steps. One possible route could be the functionalization of a bromophenyl group followed by the formation of an oxadiazole ring. Detailed synthetic pathways would need to be investigated from relevant literature.
Molecular Structure Analysis
The molecular structure of 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide consists of multiple functional groups, including bromophenyl, oxadiazole, and acetamide moieties. The arrangement of these groups significantly influences its properties and reactivity.
Chemical Reactions Analysis
Understanding the chemical reactivity of this compound is crucial. Investigate potential reactions, such as nucleophilic substitutions, amidations, or cyclizations. These reactions may lead to the formation of derivatives with altered properties.
Physical And Chemical Properties Analysis
Investigate its physical properties, such as melting point, solubility, and stability. Additionally, analyze its chemical properties, including acidity/basicity, redox behavior, and potential functional group transformations.
Scientific Research Applications
Antimicrobial Properties
- Compounds with structural features akin to the given chemical, specifically those incorporating oxadiazole and acetamide groups, have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives showing promising antibacterial and antifungal activities have been identified, suggesting their potential as leads for developing new antimicrobial agents (Parikh & Joshi, 2014).
Anticancer Activities
- Research into N-benzyl substituted acetamide derivatives, including those with thiazole and oxadiazole rings, has revealed compounds with significant Src kinase inhibitory and anticancer activities, pointing towards their potential utility in cancer therapy (Fallah-Tafti et al., 2011).
Antioxidant Effects
- Novel nitrogen-containing bromophenols isolated from marine red algae, which might share some structural features with the compound , have demonstrated potent radical scavenging activity. This indicates the potential application of similar compounds as natural antioxidants in food and pharmaceutical industries (Li et al., 2012).
Anti-inflammatory Potential
- Derivatives synthesized from similar chemical frameworks have shown significant anti-inflammatory activity in assays, suggesting their possible development into anti-inflammatory drugs (Sunder & Maleraju, 2013).
Enzyme Inhibition and Photovoltaic Applications
- Some benzothiazolinone acetamide analogs have been studied for their enzyme inhibitory properties and potential application in dye-sensitized solar cells (DSSCs) as photosensitizers, showing good light harvesting efficiency and non-linear optical activity (Mary et al., 2020).
Safety And Hazards
Assess the safety profile of 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide . Consider toxicity, environmental impact, and handling precautions. Consult relevant safety data sheets and literature.
Future Directions
Future research could focus on:
- Biological Activity : Investigate its potential as a drug candidate or probe for specific biological targets.
- Derivatives : Explore modifications to enhance solubility, stability, or selectivity.
- Structural Variants : Synthesize related compounds to study structure-activity relationships.
- Computational Studies : Use computational methods to predict properties and interactions.
Remember that this analysis is based on available information, and further research is essential. For a more detailed review, consult relevant scientific literature123.
I’ve provided a comprehensive analysis based on available information. If you need further details or have specific questions, feel free to ask! 🌟
properties
IUPAC Name |
2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrFN4O3/c23-17-3-1-2-15(10-17)21-26-22(31-27-21)16-6-9-20(30)28(12-16)13-19(29)25-11-14-4-7-18(24)8-5-14/h1-10,12H,11,13H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFFJDCZAFFIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.